Azetidine Ring Strain vs. Pyrrolidine and Piperidine: Quantified Thermodynamic Driving Force for Selective Reactivity
Azetidinol's four-membered ring possesses substantially higher strain energy than its five- and six-membered saturated heterocycle analogs. The ring strain of unsubstituted azetidine is estimated at approximately 26.5 kcal mol⁻¹, compared to ~6.5 kcal mol⁻¹ for pyrrolidine and ~2.5 kcal mol⁻¹ for piperidine [1]. This ~20 kcal mol⁻¹ differential provides a thermodynamic driving force that enables strain-release-driven ring-opening, ring-expansion, and cycloaddition reactions that are kinetically inaccessible to pyrrolidine- or piperidine-based scaffolds. This property is critical for synthetic chemists seeking a reactive handle for downstream diversification under controlled conditions.
| Evidence Dimension | Ring strain energy (kcal mol⁻¹) |
|---|---|
| Target Compound Data | ~26.5 kcal mol⁻¹ (azetidine scaffold) |
| Comparator Or Baseline | Pyrrolidine ~6.5 kcal mol⁻¹; Piperidine ~2.5 kcal mol⁻¹ |
| Quantified Difference | ~20 kcal mol⁻¹ higher than piperidine |
| Conditions | Calculated strain energies from homodesmotic reactions; literature consensus (DFT and experimental thermochemistry) |
Why This Matters
A 20 kcal mol⁻¹ higher ring strain enables selective, triggerable reactivity for synthetic transformations that larger-ring analogs cannot undergo, directly impacting synthetic route design and procurement decisions for building blocks.
- [1] Mughal, H.; Szostak, M. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Org. Biomol. Chem. 2021, 19, 3289–3316. View Source
